molecular formula C21H16Cl2N2S B5374055 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile

Cat. No. B5374055
M. Wt: 399.3 g/mol
InChI Key: NWPRBJVFIDSFDI-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile, also known as DTT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile in lab experiments is its ease of synthesis and relatively low cost compared to other compounds with similar applications. However, this compound is not widely available and may require specialized equipment and expertise to synthesize. Additionally, further studies are needed to fully understand the limitations and potential side effects of using this compound in lab experiments.

Future Directions

There are several future directions for research on 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile. One area of interest is the development of this compound as a potential anticancer agent, with further studies needed to fully understand its mechanism of action and potential side effects. Additionally, this compound could be further explored for its potential applications in materials science and organic electronics, with the development of novel polymers and electronic devices. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its limitations and potential side effects.

Synthesis Methods

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile can be synthesized through a multistep process starting with the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminothiophenol to form 2-(2,4-dichlorophenyl)-1,3-thiazol-4-amine. This intermediate is then reacted with 4-isopropylbenzaldehyde and acrylonitrile to produce this compound.

Scientific Research Applications

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel polymers with unique properties. In organic electronics, this compound has been utilized as a hole-transporting material in organic light-emitting diodes.

properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2S/c1-13(2)15-5-3-14(4-6-15)9-16(11-24)21-25-20(12-26-21)18-8-7-17(22)10-19(18)23/h3-10,12-13H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPRBJVFIDSFDI-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.